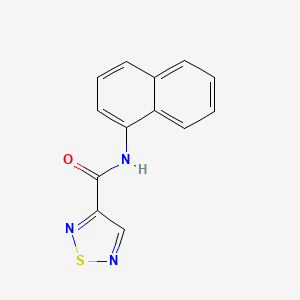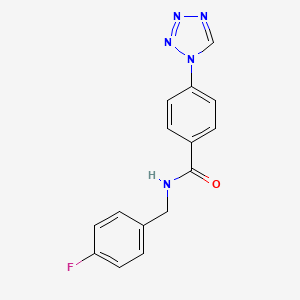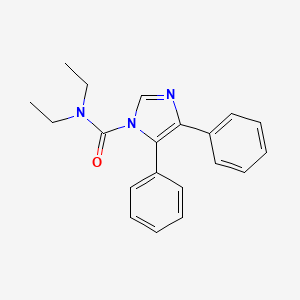![molecular formula C16H15NO7 B5805680 methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)
methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate, also known as M2N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate exerts its effects through multiple mechanisms, including the inhibition of protein synthesis, DNA damage, and disruption of the cell cycle. This compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. This compound has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate is its potency and selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Additionally, the complex synthesis method and limited availability of this compound may pose challenges for its use in research.
Orientations Futures
There are several future directions for research on methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate, including the development of more efficient synthesis methods, optimization of its therapeutic potential, and investigation of its potential applications in other fields such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of this compound. Overall, this compound shows great promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate can be synthesized through a multi-step process, starting with the reaction of 2-nitrostyrene and 2-methoxyphenol in the presence of a base catalyst. The resulting product is then esterified with furoic acid, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The final step involves the reaction of the amine with methyl chloroformate to produce this compound.
Applications De Recherche Scientifique
Methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate has been studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 5-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7/c1-21-15-9-11(7-8-17(19)20)3-5-13(15)23-10-12-4-6-14(24-12)16(18)22-2/h3-9H,10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPAPOROLFSFDL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)



![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)